molecular formula C8H9N3O B14558247 Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- CAS No. 62205-99-6

Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl-

Cat. No.: B14558247
CAS No.: 62205-99-6
M. Wt: 163.18 g/mol
InChI Key: XZTCZMGCQTURGJ-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- primarily involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidines such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and substituents .

Uniqueness

Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

62205-99-6

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one

InChI

InChI=1S/C8H9N3O/c1-5-10-4-6-2-3-9-8(12)7(6)11-5/h4H,2-3H2,1H3,(H,9,12)

InChI Key

XZTCZMGCQTURGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CCNC(=O)C2=N1

Origin of Product

United States

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